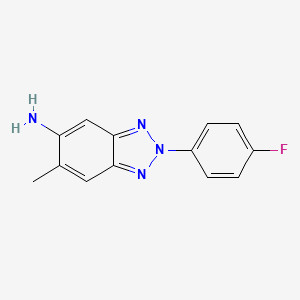

2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine

Descripción

Chemical Name: 2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine CAS No.: 436086-84-9 Molecular Formula: C₁₃H₁₁FN₄ Molecular Weight: 242.25 g/mol Structural Features: This compound consists of a benzotriazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 4. It is classified as an irritant (Xi) under safety guidelines .

Applications: Benzotriazole derivatives are widely studied in medicinal chemistry for their roles as kinase inhibitors, antimicrobial agents, and intermediates in pharmaceutical synthesis. The fluorine substituent enhances metabolic stability and binding affinity in biological systems .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-6-methylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4/c1-8-6-12-13(7-11(8)15)17-18(16-12)10-4-2-9(14)3-5-10/h2-7H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNZBKSODFTDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356365 | |

| Record name | 2-(4-Fluorophenyl)-6-methyl-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204318 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

436086-84-9 | |

| Record name | 2-(4-Fluorophenyl)-6-methyl-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Diazotization and Coupling

Diazotization is a critical step in the synthesis of many aromatic amines, including benzotriazole derivatives. The process typically involves the conversion of an amine into a diazonium salt using nitrous acid.

Reagents : Sodium nitrite (NaNO₂) and hydrochloric acid (HCl) are commonly used.

-

- Dissolve the amine in an acidic aqueous solution.

- Add sodium nitrite gradually while maintaining the temperature below 5°C to prevent decomposition of the diazonium salt.

This method is well-documented for synthesizing various benzotriazole compounds, including those with different substitutions on the benzene ring.

Following diazotization, the generated diazonium salt can be coupled with a phenolic compound to form the desired benzotriazole structure.

Reagents : The coupling component often includes substituted phenols or other aromatic compounds.

-

- The diazonium salt is added to a solution containing the phenolic compound under basic conditions (e.g., using sodium hydroxide).

- The reaction is typically carried out at low temperatures to enhance selectivity and yield.

The coupling reaction can result in various regioisomers, which may require purification steps such as chromatography.

Alternative Synthesis Routes

Recent studies have explored alternative methods for synthesizing benzotriazole derivatives, focusing on efficiency and environmental considerations.

4.1 Nucleophilic Aromatic Substitution

This method utilizes nucleophilic aromatic substitution to introduce functional groups onto the benzene ring of benzotriazoles.

Reagents : Typically involves strong nucleophiles like amines or hydrazines.

-

- The reaction is performed in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

This approach has shown promise for synthesizing various derivatives with improved yields compared to traditional methods.

The yields of synthesized compounds can vary significantly based on the chosen method and conditions. Below is a summary table outlining typical yields from different preparation methods:

| Method | Typical Yield (%) | Notes |

|---|---|---|

| Diazotization + Coupling | 60 - 80 | Dependent on reaction conditions |

| Nucleophilic Aromatic Substitution | 40 - 70 | Higher yields observed with optimized conditions |

Purification techniques such as flash chromatography are often employed to isolate the desired product from by-products and unreacted materials.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles.

Nucleophilic Substitution: The presence of the fluoro group makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution may yield halogenated derivatives, while nucleophilic substitution can lead to the formation of substituted amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Potential

Recent studies have indicated that compounds related to benzotriazoles exhibit significant antidepressant activity. For example, derivatives of benzotriazole have shown efficacy comparable to traditional antidepressants like fluoxetine, suggesting that 2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine may serve as a lead compound in developing new antidepressants .

Mechanism of Action

Benzotriazole derivatives are thought to act by influencing neurotransmitter levels in the central nervous system, potentially through monoamine oxidase inhibition or serotonin reuptake inhibition. These mechanisms are critical in treating mood disorders and could be further explored with this compound .

Material Science

Fluorescent Probes

The compound has been investigated for its potential use as a fluorescent probe in analytical chemistry. Its ability to selectively interact with biologically relevant molecules, such as adenosine triphosphate (ATP), has been demonstrated, allowing for real-time monitoring of enzymatic activities . The tunable optical properties of benzotriazole derivatives make them suitable for developing sensitive detection methods in biological assays.

Analytical Chemistry

Chemosensors Development

The design of chemosensors utilizing benzotriazole derivatives has gained traction due to their selectivity and sensitivity towards specific analytes. The incorporation of this compound into sensor designs could enhance detection capabilities for various biological and environmental analytes .

Synthesis and Catalysis

Synthetic Applications

Benzotriazole compounds are also valuable in synthetic organic chemistry as intermediates or catalysts. Their ability to facilitate metal-catalyzed transformations has been highlighted, paving the way for more efficient synthesis routes in drug development . The compound can be utilized in coupling reactions or as a ligand in transition metal catalysis.

Case Study 1: Antidepressant Efficacy

A study published in RSC Publishing highlighted the synthesis and evaluation of several benzotriazole derivatives for their antidepressant properties. The findings indicated that certain modifications to the benzotriazole structure could significantly enhance their pharmacological profiles compared to established drugs like fluoxetine .

Case Study 2: Fluorescent Probes for ATP Detection

Research demonstrated that modified benzotriazole compounds could selectively detect ATP over other nucleotides, showcasing their potential use in clinical diagnostics. This was achieved through the development of probes that exhibit distinct fluorescence changes upon binding ATP, indicating enzymatic activity levels .

Mecanismo De Acción

The mechanism of action of 2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table compares 2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine with structurally related benzotriazole derivatives:

Key Findings from Comparative Analysis

Substituent Impact on Solubility: The methoxy analog (254.29 g/mol) exhibits better aqueous solubility compared to the fluoro derivative due to the polar oxygen atom .

Biological Activity :

- Fluorine in the parent compound improves metabolic stability, making it a candidate for drug discovery. In contrast, the bromo analog may serve as a synthetic intermediate for Suzuki-Miyaura coupling reactions .

- The chloro-butylphenyl variant (299.78 g/mol) introduces steric bulk, which could influence receptor binding or membrane permeability in therapeutic applications .

Safety and Commercial Availability: The parent compound is marked as discontinued in multiple sizes (1g–5g), suggesting challenges in synthesis or scalability .

Actividad Biológica

2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine, with the molecular formula C13H11FN4 and CAS number 436086-84-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antiviral properties, receptor modulation, and metabolic stability.

- Molecular Formula : C13H11FN4

- Molecular Weight : 242.25 g/mol

- CAS Number : 436086-84-9

Biological Activity Overview

The biological activity of this compound has been explored through various studies, particularly its antiviral effects and interaction with biological receptors.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against viral infections. For instance, a study demonstrated that derivatives of benzotriazole, including this compound, exhibited selective activity against Coxsackievirus B5 (CVB5). The effective concentration (EC50) values were reported between 6 µM and 52 µM for various benzotriazole derivatives, indicating promising antiviral potential .

Table 1: Antiviral Efficacy of Benzotriazole Derivatives

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| 2-(4-Fluoro-phenyl)-6-methyl derivative | CVB5 | 12.4 |

| Non-substituted benzotriazole | BVDV | 3 |

| Chlorinated derivative | RSV | 20 |

The compound was shown to protect Vero cells from CVB5-induced apoptosis, significantly reducing the percentage of apoptotic cells when treated with the compound at a concentration of 20 µM .

Receptor Modulation

Another aspect of its biological activity includes modulation of the GABA-A receptor. Research indicates that compounds similar to this compound can act as positive allosteric modulators (PAMs) at specific GABA-A receptor interfaces. This modulation is crucial for developing treatments for neurological disorders .

Case Studies

- Cytotoxicity and Protective Effects : A study involving Vero cells showed that treatment with the compound led to a significant decrease in cell death caused by viral infection. The results indicated that the compound not only inhibited viral replication but also protected host cells from cytotoxic effects .

- Metabolic Stability : Research comparing various derivatives found that certain modifications to the benzotriazole structure enhanced metabolic stability while reducing hepatotoxicity risks associated with similar compounds. For instance, a derivative maintained over 90% of its parent compound after incubation with human liver microsomes, highlighting its favorable pharmacokinetic profile .

Q & A

Q. Basic

- Spectroscopy :

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300–3500 cm⁻¹, C-F bonds at ~1100–1250 cm⁻¹).

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons, methyl groups, and fluorine coupling patterns).

- Crystallography :

How can researchers design experiments to evaluate the antimicrobial potential of this benzotriazole derivative, and what controls are necessary?

Q. Advanced

- In Vitro Assays :

- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .

- Cytotoxicity Screening : Perform MTT assays on mammalian cell lines (e.g., Hep-2) to assess selectivity indices (IC₅₀ values) .

- Data Validation : Replicate experiments in triplicate, use log-phase cultures, and validate via time-kill kinetics.

What computational strategies are employed to elucidate the binding mechanisms of this compound with target proteins?

Q. Advanced

- Molecular Docking : Use tools like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Key steps:

- Prepare the protein (PDB: 4LRH) by removing water and adding hydrogens.

- Define the binding site (grid box centered on active sites).

- Validate docking protocols with co-crystallized ligands (RMSD <2.0 Å).

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .

How should conflicting data regarding the compound's biological activity be systematically analyzed and resolved?

Q. Advanced

- Root-Cause Analysis :

- Assay Variability : Compare protocols (e.g., inoculum size, incubation time). For example, MIC discrepancies may arise from differences in bacterial strain susceptibility .

- Structural Confirmation : Re-analyze compound purity (HPLC ≥95%) and stereochemistry (circular dichroism).

- Statistical Validation : Apply ANOVA or non-parametric tests to evaluate significance of inter-study differences.

- Follow-up Studies : Synthesize analogs (e.g., replacing the 4-fluoro-phenyl group) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.